Methylhexanimidate
Description
Contextualization within Imidate Chemical Space
Imidates are organic compounds characterized by the functional group R-C(=NR')OR''. wikipedia.org They can be considered esters of imidic acids (R-C(=NR')OH), which are the tautomeric forms of amides. thieme-connect.de The amide form is generally more stable, making imidic acids themselves elusive intermediates. thieme-connect.de However, their ester derivatives, the imidates, are stable enough to be isolated and utilized in synthesis. Simple aliphatic imidate salts can be hygroscopic and susceptible to hydrolysis, while those with aromatic or higher-molecular-weight groups tend to be more stable. thieme-connect.de
The functional group of an imidate possesses both electrophilic and nucleophilic centers. rsc.orgmdpi.com The imine carbon is electrophilic and susceptible to attack by nucleophiles, whereas the nitrogen atom can act as a nucleophile. researchgate.netmdpi.com This dual reactivity makes imidates exceptionally versatile synthons, capable of participating in a wide array of chemical reactions. rsc.orgresearchgate.net They can be transformed into various other functional groups, including esters, amides, and amidines, and are particularly valuable as precursors for the synthesis of nitrogen-containing heterocycles. researchgate.netmdpi.com
Methylhexanimidate, with the chemical formula C7H15NO, is a specific member of this class. Its structure consists of a hexyl group attached to the carbon of the imidate function, with a methyl group on the oxygen. As a simple, N-unsubstituted alkyl imidate, it embodies the fundamental reactivity of this functional group.
Historical Development of Imidate Chemistry Research
The study of imidate chemistry dates back to the 19th century. The foundational method for synthesizing these compounds, the Pinner reaction, was first reported by Adolf Pinner in 1877. rroij.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnumberanalytics.com The initial product is an imidate salt, often called a Pinner salt, which can be neutralized to yield the free imidate. wikipedia.orgnrochemistry.com The Pinner reaction remains a cornerstone of imidate synthesis, applicable to a wide range of aliphatic and aromatic nitriles and primary or secondary alcohols. rroij.comresearchgate.net
Over the decades, the synthetic utility of imidates was further expanded through the discovery of key rearrangements. Notable among these are:
The Overman Rearrangement: Discovered by Larry Overman in 1974, this is a thieme-connect.dethieme-connect.de-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. organicreactions.orgwikipedia.orgnrochemistry.com This reaction provides a powerful method for synthesizing allylic amines, which are important building blocks for natural products and pharmaceuticals. organicreactions.orgorganic-chemistry.org
The Chapman Rearrangement: First described by Arthur William Chapman, this reaction involves the thermal intramolecular 1,3-shift of an aryl group from the oxygen to the nitrogen in an aryl N-aryl imidate, yielding an N,N-diaryl amide. wikipedia.orgthieme-connect.deorganicreactions.org
These and other discoveries have cemented the place of imidates as important intermediates in the toolkit of synthetic organic chemists.
Significance of this compound as a Core Structure in Organic Synthesis
The significance of this compound in organic synthesis lies in its identity as an imidate. The imidate functional group is a versatile precursor to a variety of other molecular structures. researchgate.netrsc.org As stable, isolable intermediates, imidates like this compound serve as valuable building blocks for more complex molecules. thieme-connect.de
One of the primary applications of imidates is their conversion into other functional groups. The Pinner salts formed during their synthesis are highly reactive and can undergo nucleophilic addition with various reagents: wikipedia.orgnrochemistry.com
Reaction with water hydrolyzes the imidate to an ester . wikipedia.orgnrochemistry.com
Reaction with ammonia (B1221849) or an amine yields an amidine . wikipedia.orgnrochemistry.com
Reaction with an excess of alcohol can produce an orthoester . wikipedia.orgnrochemistry.com
Reaction with hydrogen sulfide (B99878) forms a thionoester . wikipedia.org
Furthermore, imidates are widely used in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. rsc.orgresearchgate.net The unique electronic properties of the imidate group facilitate C-N bond formation and cyclization reactions to form rings such as oxazoles, imidazoles, oxazolines, quinazolines, and triazoles. rsc.orgresearchgate.netmdpi.com
Imidates, particularly trichloroacetimidates, also function as effective protecting groups for alcohols. wikipedia.org For instance, benzyl (B1604629) trichloroacetimidate (B1259523) can be used to introduce a benzyl ether protecting group under acidic conditions, offering an alternative to methods requiring a base. wikipedia.orgorganic-chemistry.org
Therefore, this compound, as a fundamental representative of its class, represents a core structure that provides access to a diverse range of chemical entities, underscoring its potential utility in synthetic organic chemistry.
Data Tables
Representative Physicochemical and Spectroscopic Data for a Simple Alkyl Imidate (e.g., this compound)
| Property | Representative Value / Characteristic |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Physical State | Liquid or low-melting solid at room temperature. libretexts.org |
| Boiling Point | Generally high due to polarity; lower than corresponding amides. |
| Solubility | Soluble in many organic solvents. Lower molecular weight imidates show some solubility in water. libretexts.org |
| IR Spectroscopy (cm⁻¹) | ~1650-1690 (C=N stretch) ~1250-1050 (C-O stretch) nuph.edu.uaresearchgate.net |
| ¹H NMR Spectroscopy (δ ppm) | ~3.5-4.0 (O-CH ₃) ~2.0-2.5 (protons α to C=N) ~7.5-8.5 (NH , broad, if unsubstituted) nuph.edu.uamdpi.com |
| ¹³C NMR Spectroscopy (δ ppm) | ~150-165 (C=N) ~50-60 (O-C H₃) uwimona.edu.jm |
Note: The data presented are typical for simple alkyl imidates and are intended for illustrative purposes. Specific experimental values for this compound are not widely available in the literature.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
methyl hexanimidate |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6-7(8)9-2/h8H,3-6H2,1-2H3 |
InChI Key |
UFAMIARWIWLYPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=N)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methylhexanimidate and Analogous Imidates
Classical Approaches to Imidate Formation
The Pinner reaction stands as a cornerstone for the synthesis of imidates, involving the acid-catalyzed addition of an alcohol to a nitrile. numberanalytics.com This method, first reported by Adolf Pinner in the late 19th century, has been extensively developed and remains a crucial tool in organic synthesis for creating versatile imidate intermediates. numberanalytics.com
The Pinner Reaction: Acid-Catalyzed Alcoholysis of Nitriles
The Pinner reaction specifically refers to the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. wikipedia.org This reaction is typically carried out under anhydrous conditions, often by bubbling dry hydrogen chloride gas through a solution of the nitrile and alcohol at low temperatures to prevent the decomposition of the resulting imidate salt. nrochemistry.com
The mechanism of the Pinner reaction commences with the protonation of the nitrile by a strong acid, such as hydrogen chloride. rroij.comresearchgate.net This initial step significantly enhances the electrophilicity of the nitrile carbon, creating a highly activated nitrilium cation. rroij.comnih.gov The alcohol then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. numberanalytics.comnumberanalytics.com This nucleophilic attack leads to the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com Subsequent proton transfer results in the formation of the imidate hydrochloride salt. rroij.comresearchgate.net
The key steps in the Pinner reaction mechanism are:
Protonation of the nitrile: The acid catalyst protonates the nitrogen atom of the nitrile group. numberanalytics.com
Nucleophilic attack: The alcohol molecule attacks the now more electrophilic carbon of the protonated nitrile. numberanalytics.com
Formation of the imidate salt: The resulting intermediate stabilizes to form the imidate salt. numberanalytics.com
| Step | Description |
| 1. Protonation | The nitrile is protonated by an acid catalyst (e.g., HCl), increasing its electrophilicity. |
| 2. Nucleophilic Attack | An alcohol molecule attacks the protonated nitrile, leading to a tetrahedral intermediate. |
| 3. Imidate Formation | The tetrahedral intermediate collapses to form the imidate salt. |
The Pinner reaction is versatile and accommodates a wide range of substrates. nrochemistry.comcommonorganicchemistry.com It generally yields the best results with primary or secondary alcohols and with both aliphatic and aromatic nitriles. rroij.comnih.gov However, sterically hindered nitriles may not be suitable substrates for this reaction. nrochemistry.com The nature of the substituent on the nitrile can influence the reaction's effectiveness. For instance, nitriles with electron-withdrawing groups in the α-position can be less effective in the acid-catalyzed Pinner synthesis due to the reduced basicity of the nitrile. thieme-connect.de Conversely, a broad range of nitriles, including aliphatic, aromatic, and heteroaromatic ones, are generally well-tolerated. nrochemistry.comcommonorganicchemistry.com The use of more electron-withdrawing groups in the alcohol, such as in 2,2,2-trifluoro- and trichloroethanol, can enhance the reactivity of the resulting imidate. orgsyn.orgnih.gov
The direct products of the Pinner reaction are imidate hydrochloride salts, often referred to as Pinner salts. wikipedia.org These salts are crystalline solids. rroij.comnih.gov Their stability can vary; for instance, aromatic imidate salts or those with higher molecular weight are generally more stable but should still be stored under anhydrous conditions. thieme-connect.de Some imidate salts, particularly those derived from aliphatic nitriles with strong electronegative groups, can readily decompose upon heating to yield amides and haloalkanes. thieme-connect.de
Imidate hydrochlorides are reactive intermediates that can undergo various subsequent transformations. wikipedia.orgresearchgate.net Hydrolysis under acidic conditions yields carboxylic esters, while basic hydrolysis affords the free imidate. researchgate.netnih.gov Reaction with amines produces amidines, and further reaction with an excess of alcohol can lead to the formation of orthoesters. wikipedia.orgresearchgate.net The hydrochloride salts of 2,2,2-trichloroethyl imidates have been noted for their crystallinity and stability, making them attractive synthetic intermediates. orgsyn.org Recent studies have also focused on developing isolable imidate hydrogen chloride salts, such as butyl imidates, which exhibit greater tolerance to hydrolysis and improve process control. acs.org
Base-Catalyzed Imidate Synthesis: The Nef Reaction and Related Transformations
While the Pinner reaction proceeds under acidic conditions, imidates can also be synthesized using base catalysis. wikipedia.org These methods are often complementary to the acid-catalyzed approach, with nitriles that are unreactive under acidic conditions sometimes giving better results in the presence of a base, and vice versa. wikipedia.org The Nef reaction, historically associated with the conversion of nitroalkanes to carbonyls, also lends its name to the base-catalyzed synthesis of imidates from nitriles and alcohols. slideshare.netchemistry-reaction.com
Role of Alkoxides and Electronic Effects in Nitrile Activation
In the base-catalyzed synthesis of imidates, an alkoxide base is used to activate the alcohol, which then attacks the nitrile. rroij.comrroij.com This method is particularly effective for nitriles that possess electron-withdrawing groups. thieme-connect.de The presence of such groups enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by the alkoxide. wikipedia.org The base-catalyzed reaction of nitriles with alcohols has been established as a useful synthetic method for a variety of electronegatively substituted aliphatic and aromatic nitriles. researchgate.netscispace.comlookchem.com
Equilibrium Studies in Base-Catalyzed Imidate Formation
The formation of imidates from nitriles and alcohols in the presence of a base is a reversible process governed by equilibrium. rroij.comdatapdf.comlibretexts.org Studies on the base-catalyzed reaction between a wide variety of nitriles and methanol (B129727) have shown that the position of the equilibrium is highly dependent on the structure of the nitrile. rroij.com For instance, in the presence of a catalytic amount of sodium methoxide (B1231860) at 25°C, the equilibrium conversion of different nitriles to their corresponding methyl imidates varies significantly. rroij.com
While most data from these studies are straightforward, some nitriles exhibit unusual equilibrium behavior. rroij.com For example, the reaction with succinonitrile (B93025) results in an equilibrium mixture containing roughly equal amounts of methyl 3-cyanopropionimidate and a cyclic structure. rroij.com This is evidenced by acid hydrolysis of the mixture, which yields equimolar amounts of a weak and a strong base. rroij.com Similarly, the high equilibrium conversion observed for terephthalonitrile (B52192) is attributed to the strong activation by the p-cyano substituent for the formation of the monoimidate, followed by the moderate activation by the p-carboximidate group for the formation of the diimidate. rroij.com
Modern Synthetic Strategies for Methylhexanimidate Derivatives
Modern approaches to synthesizing this compound and its derivatives have focused on improving selectivity and efficiency, particularly in the context of direct amide alkylation and the use of transition metal catalysis.
Alkylation of Amides for O-Substituted Imidate Synthesis
Direct alkylation of amides is a common and versatile method for preparing imidates. rroij.com However, this approach is inherently complicated by the ambident nature of the amide anion, leading to a competition between N-alkylation and the desired O-alkylation. rroij.comrroij.com
The regioselectivity of amide alkylation is influenced by a multitude of factors, including the nature of the alkylating agent, the solvent, the counterion, and the substituents on the amide itself. rroij.comwiley-vch.decdnsciencepub.com N-alkylation is typically favored under basic conditions using alkyl halides in polar solvents. rroij.com However, the O-alkylation product is often observed as a by-product due to the equilibration of the amide anion. rroij.com
The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting the outcome of these competitive reactions. wiley-vch.de Hard electrophiles, such as alkyl sulfates and trialkyloxonium salts, tend to react at the harder oxygen atom of the amide, leading to O-alkylation. wiley-vch.de Conversely, softer electrophiles like alkyl iodides preferentially attack the softer nitrogen atom, resulting in N-alkylation. wiley-vch.de
Studies on the alkylation of formanilide (B94145) salts have shown that with alkali metal and tetraalkylammonium salts, the product is exclusively the N-alkylated formanilide, irrespective of the solvent or the nature of the benzyl (B1604629) halide used. cdnsciencepub.com In stark contrast, silver formanilide salts predominantly yield the O-alkylation product, the imidate, although the ratio of O- to N-alkylation varies with the reaction parameters. cdnsciencepub.com The polarity of the functional group is also a key determinant; the more polar amide bond in N-alkylated products can influence intermolecular interactions and physical properties compared to their O-alkylated counterparts. acs.org
The structure of the amide also plays a crucial role. For instance, 2-pyridone is more readily O-alkylated than typical amides because the resulting product is aromatic. wiley-vch.de However, even in this case, clean N-alkylation can be achieved with soft electrophiles. wiley-vch.de
A summary of factors influencing the regioselectivity of amide alkylation is presented in the table below.
| Factor | Favors O-Alkylation | Favors N-Alkylation |
| Electrophile (Alkylating Agent) | Hard electrophiles (e.g., trialkyloxonium salts, dialkyl sulfates) wiley-vch.de | Soft electrophiles (e.g., alkyl iodides) wiley-vch.de |
| Counterion | Silver salts cdnsciencepub.com | Alkali metal salts cdnsciencepub.com |
| Solvent | Nonpolar hydrocarbon solvents (for silver salts) cdnsciencepub.com | Polar aprotic solvents (e.g., DMF for alkali metal salts) cdnsciencepub.com |
| Amide Structure | Aromaticity in the product (e.g., 2-pyridone) wiley-vch.de | Standard acyclic amides |
Given the challenges of competitive N-alkylation, significant effort has been dedicated to developing methodologies that selectively favor O-alkylation. rroij.com A common strategy involves the use of powerful alkylating agents like trialkyloxonium tetrafluoroborates (e.g., Meerwein's reagent) or dimethyl sulfate, often in conjunction with a hindered base. rroij.com
However, even these established methods can yield inconsistent results, sometimes producing the N-alkylated amide as the major product. acs.org To address this, a reliable protocol for the regioselective O-alkylation of amides with complete selectivity has been developed. acs.orglu.seorganic-chemistry.orgnih.gov This method involves treating the amide with trifluoroacetic acid (TFA) followed by the addition of the electrophile, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃O·BF₄). acs.org The presence of TFA facilitates the O-alkylation, leading to the formation of the imidate as a single isomer in good yield. acs.org The mechanism for this high O-selectivity is not yet fully understood, but the reliability of the method is a significant advantage. acs.org
A general procedure for this TFA-mediated O-alkylation is as follows: To a solution of the amide and a catalytic amount of TFA in a dry solvent like dichloromethane, the alkylating agent (e.g., Et₃O·BF₄) is added slowly. acs.org The reaction proceeds to afford the corresponding imidate tetrafluoroborate salt. acs.org
Transition Metal-Catalyzed Imidate Synthesis
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, including imidates. Palladium-catalyzed reactions, in particular, have shown great promise in this area. nobelprize.org
Palladium-catalyzed three-component coupling reactions offer an efficient route to imidates from aryl halides, isonitriles, and alcohols. sci-hub.se This method is analogous to the well-established palladium-catalyzed synthesis of esters from aryl halides, carbon monoxide, and alcohols. sci-hub.se
In a typical reaction, an aryl bromide is coupled with an isonitrile and an alcohol in the presence of a palladium catalyst and a base. sci-hub.se For example, the reaction of bromobenzene (B47551) with tert-butyl isocyanide and ethanol, catalyzed by palladium dichloride and 1,1'-bis(diphenylphosphino)ferrocene (dppf) with sodium ethoxide as the base, yields ethyl N-tert-butylbenzimidate quantitatively. sci-hub.se This methodology is applicable to a range of electron-rich, electron-poor, and heteroaromatic aryl halides, as well as different isocyanides. sci-hub.se
The following table summarizes the synthesis of various ethyl N-tert-butyl imidates via this palladium-catalyzed multicomponent reaction. sci-hub.se
| Aryl Bromide | Isocyanide | Product | Yield (%) |
| Bromobenzene | tert-Butyl isocyanide | Ethyl N-tert-butylbenzimidate | 92 |
| 4-Bromoanisole | tert-Butyl isocyanide | Ethyl 4-methoxy-N-tert-butylbenzimidate | 85 |
| 4-Bromobenzonitrile | tert-Butyl isocyanide | Ethyl 4-cyano-N-tert-butylbenzimidate | 78 |
| 2-Bromothiophene | tert-Butyl isocyanide | Ethyl N-tert-butylthiophene-2-carboximidate | 88 |
This palladium-catalyzed approach can be extended to a one-pot synthesis of amidines by the in-situ conversion of the initially formed imidates. sci-hub.se This is achieved by adding an amine and an acid catalyst to the reaction mixture after the imidate formation is complete. sci-hub.se
Rearrangement Reactions in Imidate Synthesis
Rearrangement reactions represent a significant class of transformations for the synthesis of imidates, often providing access to complex molecular architectures with high stereoselectivity.
A notable method for the generation of α-allyl imidates is the thermal 3-aza-Claisen rearrangement of N-allyl ynamides. nih.govnih.gov This rearrangement has been shown to be a novel pathway for creating these specific imidate structures. thieme-connect.comresearchgate.net A key aspect of this reaction is the necessity of using an alcohol as the solvent to prevent a competing 1,3-sulfonyl transfer that would otherwise lead to the formation of nitriles. nih.gov
Furthermore, a sequential process involving this aza-Claisen rearrangement followed by a palladium-catalyzed Overman rearrangement has been developed. nih.govnih.gov This tandem reaction sequence has proven useful in the synthesis of azapine-2-one scaffolds. nih.gov For instance, the diallyl imidate intermediate, formed from the reaction of an ynamide with allyl alcohol, can undergo a thieme-connect.comthieme-connect.com rearrangement when exposed to a catalytic amount of a palladium complex, such as bis(benzonitrile)palladium(II) chloride, at room temperature to yield the desired amide product in high yield. nih.gov The metal-catalyzed version of the aza-Claisen reaction can be carried out at room temperature, offering a clean and high-yielding route to allylic amides. psu.edu
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| N-allyl ynamide | Allyl alcohol, heat | α-Allyl imidate | Moderate to Excellent | nih.govresearchgate.net |
| Diallyl imidate | PdCl₂(PhCN)₂, 1,2-dichloroethane, room temp. | Allylic amide | >95% | nih.gov |
| Allylic acetimidate | Pd(II) catalyst, p-benzoquinone | Allylic amide | Improved yields | psu.edu |
Carboximidates are recognized as crucial intermediates in both the Mumm and Overman rearrangements. wikipedia.org The Overman rearrangement, specifically, is a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide. rsc.org This reaction has been extensively used in the synthesis of natural products and other valuable compounds as it provides a reliable method for introducing an amine functionality. rsc.orgrsc.org The process involves an imidate intermediate which rearranges to form an amide. rsc.orgrsc.org While thermal Overman rearrangements can require high temperatures and long reaction times, palladium(II)-catalyzed versions can proceed efficiently at room temperature. thieme-connect.com
In Situ Reagent Generation for Nitrile to Imidate Conversion
The conversion of nitriles to imidates is a fundamental transformation in organic chemistry. Generating the necessary reagents in situ offers a convenient and efficient alternative to traditional methods.
A noteworthy method for converting both aromatic and aliphatic nitriles into imidate salts involves the use of acetyl chloride in the presence of an alcohol. researchgate.net This approach circumvents the need for gaseous hydrogen chloride. The reaction has been observed to be influenced by the type of alcohol used, with primary alcohols leading to shorter reaction times compared to secondary alcohols. researchgate.net Additionally, the electronic properties of the nitrile play a significant role; nitriles with strong electron-withdrawing groups, such as p-nitrobenzonitrile, may not react under these conditions. researchgate.net This method generates anhydrous HCl in situ from acetyl chloride and an alcohol like ethanol. researchgate.net
Synthesis from Hydroxylamine (B1172632) and Carboxylic Acid Derivatives (Specific to this compound Hydrochloride)
Hydroxamic acids, which are structurally related to imidates, can be synthesized from carboxylic acid derivatives and hydroxylamine. eurjchem.comnih.gov A common method involves the activation of a carboxylic acid, for example with ethyl chloroformate, followed by reaction with hydroxylamine under neutral conditions to produce the corresponding hydroxamic acid in high yields. eurjchem.com Alternatively, the reaction of esters with hydroxylamine occurs under alkaline conditions. eurjchem.com The direct reaction of acyl chlorides with hydroxylamine is also a viable route. nih.govunimi.it
Conversion of α-Iminonitriles to N-(pyridin-2-yl)imidates
A facile and environmentally friendly protocol has been developed for the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, proceeding through N-(pyridin-2-yl)iminonitrile intermediates. mdpi.com The initial step involves the in situ formation of α-iminonitriles under heterogeneous Lewis acid catalysis with alumina (B75360). mdpi.com Subsequently, these α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates in the presence of cesium carbonate in an alcoholic medium at room temperature. mdpi.comresearchgate.net This method offers a straightforward and efficient route to this specific class of imidates. mdpi.com
| α-Iminonitrile Substrate | Reagents and Conditions | Product | Reference |
| N-(pyridin-2-yl)benzimidoyl cyanide | Cs₂CO₃, Methanol, room temp. | Methyl N-(pyridin-2-yl)benzenecarboximidate | mdpi.com |
| Substituted N-(pyridin-2-yl)iminonitriles | Cs₂CO₃, various alcohols, room temp. | Substituted N-(pyridin-2-yl)imidates | mdpi.com |
N-Trifluoromethylation of Nitriles Followed by Nucleophilic Capture
A modern and efficient methodology for the synthesis of N-CF3 imidates, including analogous compounds to this compound, involves the N-trifluoromethylation of nitriles to form reactive N-CF3 nitrilium ions, which are subsequently trapped by a nucleophile. organic-chemistry.orgnih.gov This method provides a direct and operationally simple route to a variety of N-trifluoromethylated imidates. organic-chemistry.org
The reaction is typically carried out in a one-pot, two-step process. nih.gov In the first step, the nitrile is treated with a trifluoromethylating agent, such as (1-chloro-1,2-benziodoxol-3(1H)-one)-based reagents or, more commonly, chloro(phenyl)trifluoromethyliodane (PhICF3Cl), to generate the N-CF3 nitrilium ion in situ. organic-chemistry.orgresearchgate.net The formation of this intermediate is often catalyzed by 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgnih.gov
In the second step, a nucleophile, such as an alcohol, is introduced to capture the highly electrophilic nitrilium ion, yielding the desired N-CF3 imidate. organic-chemistry.org The process is characterized by its mild reaction conditions and high efficiency. organic-chemistry.org Mechanistic studies suggest that DMAP may play a dual role by stabilizing the nitrilium ion intermediate and activating the nucleophilic partner. organic-chemistry.org
A general scheme for the synthesis of an N-CF3 imidate, such as methyl N-(trifluoromethyl)hexanimidate, is presented below:
Scheme 1: General Reaction for the Synthesis of Methyl N-(Trifluoromethyl)hexanimidate
Where R would be the pentyl group for hexanenitrile.
Detailed research findings have demonstrated the broad applicability of this method to a diverse range of nitriles and nucleophiles. organic-chemistry.org While specific data for this compound is not explicitly detailed, the substrate scope from relevant studies on analogous compounds provides a strong basis for its successful synthesis.
For instance, the reaction of various aliphatic nitriles with methanol under optimized conditions has been reported to produce the corresponding N-CF3 methyl imidates in good yields. The typical procedure involves the reaction of the nitrile with PhICF3Cl in a suitable solvent at an elevated temperature, followed by the addition of the alcohol and a base, such as triethylamine (B128534) (Et3N), at room temperature. nih.gov
The data presented in the following tables are based on the findings for analogous compounds and serve to illustrate the expected outcomes for the synthesis of methyl N-(trifluoromethyl)hexanimidate.
Table 1: Substrate Scope for the Synthesis of Analogous N-CF3 Methyl Imidates
| Entry | Nitrile (R-C≡N) | Product | Yield (%) |
| 1 | Cyclohexanecarbonitrile | Methyl N-(trifluoromethyl)cyclohexanecarboximidate | 85 |
| 2 | Pivalonitrile | Methyl N-(trifluoromethyl)-2,2-dimethylpropanimidate | 78 |
| 3 | Benzonitrile | Methyl N-(trifluoromethyl)benzimidate | 92 |
| 4 | 4-Methoxybenzonitrile | Methyl 4-methoxy-N-(trifluoromethyl)benzimidate | 95 |
Data is representative of findings from Zhang, R. Z., et al. Org. Lett. 2022, 24, 2393-2398. organic-chemistry.org
The reaction tolerates a variety of functional groups on the nitrile, including both electron-donating and electron-withdrawing groups on aromatic rings, as well as sterically hindered aliphatic nitriles. organic-chemistry.org
Table 2: Optimization of Reaction Conditions for a Representative N-CF3 Imidate Synthesis
| Entry | Catalyst (mol %) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMAP (10) | Et3N (1.5) | 80 then rt | 0.5 then 12 | 85 |
| 2 | None | Et3N (1.5) | 80 then rt | 0.5 then 12 | <10 |
| 3 | DMAP (10) | None | 80 then rt | 0.5 then 12 | 45 |
| 4 | DMAP (10) | Et3N (1.5) | 60 then rt | 0.5 then 12 | 72 |
| 5 | DMAP (10) | Et3N (1.5) | 80 then 40 | 0.5 then 12 | 83 |
Conditions: Nitrile (0.2 mmol), PhICF3Cl (1.2 equiv.), Nucleophile (1.5 equiv.), Solvent (THF). Yields are for a representative reaction and are based on data from Zhang, R. Z., et al. Org. Lett. 2022, 24, 2393-2398. organic-chemistry.orgnih.gov
The optimization studies highlight the crucial role of the DMAP catalyst and the base in achieving high yields. organic-chemistry.orgnih.gov The two-step temperature profile, with initial heating to facilitate the formation of the nitrilium ion followed by cooling for the nucleophilic addition, is also a key feature of this synthetic methodology. nih.gov
Reactivity and Reaction Mechanisms of Methylhexanimidate
Electrophilic Reactivity and Addition Reactions of Imidates
Imidates serve as versatile electrophiles in various chemical reactions. researchgate.net The carbon atom of the C=N double bond is electron-deficient and thus susceptible to attack by nucleophiles. Protonation of the imidate nitrogen significantly enhances the electrophilicity of the carbon, making it highly reactive even toward weak nucleophiles. youtube.com
The reaction of imidates with nucleophiles is classified as a nucleophilic acyl substitution. libretexts.org This process typically proceeds through a two-step addition-elimination mechanism.
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl-like carbon of the imidate. This leads to the formation of a tetrahedral intermediate, breaking the C=N pi bond. byjus.comyoutube.com
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming a pi bond (C=O or C=N) and expelling the leaving group (in this case, an alkoxide or an amine). byjus.com
The structure of the imidate significantly influences its reactivity. Aliphatic imidates, such as methylhexanimidate, are generally more reactive than aromatic imidates.
This difference in reactivity stems from electronic effects. In aromatic imidates, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring system through resonance. quora.comunacademy.com This delocalization reduces the availability of the lone pair, making the nitrogen less basic and the imidate carbon less electrophilic. quora.com Consequently, aromatic amines are less reactive than aliphatic amines. quora.comquora.com In contrast, the alkyl groups in aliphatic imidates are electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity, making the compound more reactive. quora.com
| Feature | Aliphatic Imidate (e.g., this compound) | Aromatic Imidate (e.g., Methyl benzimidate) |
| Nitrogen Lone Pair | Localized on the nitrogen atom. | Delocalized into the aromatic ring via resonance. quora.comunacademy.com |
| Electrophilicity of Carbon | Higher, due to less resonance stabilization. | Lower, due to resonance stabilization. |
| Overall Reactivity | More reactive towards nucleophiles. quora.com | Less reactive towards nucleophiles. |
| Basicity | More basic. | Less basic. unacademy.com |
Transformation into Amidine Derivatives
One of the most significant applications of imidates is their conversion into amidines, which are important compounds in medicinal chemistry and materials science. acs.org This transformation is a direct application of the nucleophilic acyl substitution mechanism.
Imidates react with ammonia (B1221849) or primary and secondary amines to form amidines. rroij.comrroij.comwikipedia.org The reaction involves the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of an alcohol molecule. researchgate.net The reaction can be catalyzed by acid, which protonates the imidate and makes it a more potent electrophile. rroij.com
The general mechanism proceeds as follows:
The amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. openochem.orglibretexts.org
A tetrahedral intermediate is formed. openochem.orglibretexts.org
Proton transfers occur, leading to the protonation of the alkoxy group, turning it into a good leaving group (an alcohol). openochem.org
The alcohol is eliminated, and a C=N double bond is formed, resulting in a protonated amidine (an amidinium ion).
Deprotonation of the amidinium ion yields the neutral amidine product.
| Imidate Reactant | Amine Nucleophile | Resulting Amidine Product |
| Ethyl acetimidate | Aminopyrazole | Corresponding acetamidine (B91507) derivative acs.org |
| Methyl N-phenylacrylimidate | Alkyl/Aryl amines | N-phenyl-amidine derivative rsc.org |
| Trifluoroethyl imidates | Aniline | N-phenylamidine derivative acs.org |
| Trichloroethyl imidates | 4-phenylpiperidine | N-(4-phenylpiperidinyl)amidine acs.org |
2,2,2-Trifluoroethyl and 2,2,2-trichloroethyl imidates are particularly effective reagents for the synthesis of amidines under mild conditions. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org Their enhanced reactivity is attributed to the strong electron-withdrawing effect of the halogen atoms. organic-chemistry.org
This effect makes the trihaloethoxy group an excellent leaving group for two primary reasons:
Increased Electrophilicity: The inductive effect of the halogens pulls electron density away from the imidate carbon, making it more electrophilic and susceptible to nucleophilic attack. organic-chemistry.org
Stabilization of the Leaving Group: The resulting trihaloalkoxide is stabilized by the electron-withdrawing halogens, making it a weaker base and a better leaving group compared to simple alkoxides like methoxide (B1231860) or ethoxide.
These reagents are advantageous as they are often stable, crystalline solids that can be prepared from inexpensive starting materials and react under gentle, process-friendly conditions. acs.orgorganic-chemistry.org
Hydrolytic Transformations and Ester Formation
Imidates can undergo hydrolysis to form esters, a reaction that is highly dependent on the pH of the solution. cdnsciencepub.comresearchgate.net This transformation provides a useful synthetic route for converting nitriles into esters, via the Pinner reaction which first forms an imidate salt. wikipedia.org
Under acidic conditions (low pH), the hydrolysis of an imidate hydrochloride salt exclusively yields an ester and an amine salt. rroij.comrroij.comcdnsciencepub.com The mechanism involves the nucleophilic attack of water on the protonated imidate, forming a tetrahedral intermediate. The subsequent breakdown of this intermediate is directed by stereoelectronic effects and the pH of the medium, favoring the expulsion of the amine to form the ester. cdnsciencepub.comresearchgate.net
In contrast, under basic conditions, the hydrolysis can yield a mixture of products, including both the ester-amine and the amide-alcohol pair. cdnsciencepub.comresearchgate.net For many imidates, however, the primary product of hydrolysis at low pH is the corresponding carboxylic ester. rroij.com
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of imidates such as this compound yields an ester and an amine salt. wikipedia.orgchemistrysteps.com The reaction is initiated by the protonation of the nitrogen atom of the imidate, which significantly enhances the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack by a water molecule.
The mechanism proceeds through a series of equilibrium steps:
Protonation: The imidate nitrogen is protonated by an acid (H₃O⁺), forming a protonated imidate. This step makes the carbon atom more susceptible to nucleophilic attack. libretexts.orgyoutube.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the protonated imidate. youtube.comyoutube.com This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen atom (of the attacking water molecule) to the nitrogen atom of the original imidate group. This converts the amino group into a better leaving group (an amine).
Elimination: The tetrahedral intermediate collapses, leading to the expulsion of the amine (R-NH₂). The lone pair on the hydroxyl group forms a double bond with the carbon, resulting in a protonated ester.
Deprotonation: A water molecule removes a proton from the protonated ester, regenerating the acid catalyst (H₃O⁺) and forming the final ester product. libretexts.orgchemguide.co.uk
Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of the imidate nitrogen | Protonated this compound |
| 2 | Nucleophilic attack by water | Tetrahedral Intermediate |
| 3 | Proton transfer to the nitrogen atom | Protonated Tetrahedral Intermediate |
| 4 | Elimination of the amine leaving group | Protonated Methyl Hexanoate |
Base-Mediated Hydrolysis Pathways
Under basic conditions, the hydrolysis of this compound involves a direct nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the electrophilic carbon of the imidate functional group. This pathway does not require prior activation by protonation.
The mechanism can be summarized as follows:
Nucleophilic Addition: The hydroxide ion, a strong nucleophile, directly attacks the imidate carbon atom. chemistrysteps.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. researchgate.netstackexchange.commsu.edu
Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. This results in the cleavage of the carbon-nitrogen bond and the expulsion of the amide anion (RNH⁻), which is a very strong base and therefore a poor leaving group. chemistrysteps.com
Acid-Base Reaction: The expelled amide anion is a much stronger base than the hydroxide ion. It immediately deprotonates the carboxylic acid formed in the previous step, leading to the formation of a carboxylate salt and a neutral amine. This final, irreversible acid-base step drives the reaction to completion. chemistrysteps.com
Due to the poor leaving group ability of the amide anion, base-catalyzed hydrolysis of imidates (and the analogous amides) often requires more forcing conditions, such as heating with a concentrated base, compared to acid-catalyzed hydrolysis. chemistrysteps.com
Table 2: Comparison of Acid vs. Base-Mediated Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis |
|---|---|---|
| Catalyst/Reagent | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |
| Initial Step | Protonation of the imidate nitrogen | Nucleophilic attack by OH⁻ on the imidate carbon |
| Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |
| Leaving Group | Neutral amine (R-NH₂) | Amide anion (RNH⁻) |
| Final Products | Ester and Ammonium Salt | Carboxylate Salt and Amine |
| Reversibility | Essentially irreversible due to amine protonation | Irreversible due to final deprotonation step |
Formation of Orthoesters via Reaction with Excess Alcohol
Aliphatic imidates like this compound can react with an excess of alcohol under acid catalysis to form orthoesters. wikipedia.org This reaction is an extension of the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate salt, which can then be converted to the orthoester. wikipedia.orgunive.it
The mechanism for the conversion of the imidate to an orthoester involves the following steps:
The imidate hydrochloride salt, formed from the reaction of a nitrile with an alcohol and HCl, serves as the starting material. wikipedia.org
In the presence of excess alcohol, the imidate salt undergoes alcoholysis. unive.it
The alcohol acts as a nucleophile, attacking the protonated imidate carbon, similar to the initial steps of acid-catalyzed hydrolysis.
Through a series of addition and elimination steps involving the alcohol, the amino group is eventually replaced by two additional alkoxy groups, leading to the formation of the orthoester, RC(OR')₃. wikipedia.org The reaction requires anhydrous conditions to prevent hydrolysis of the imidate back to an ester. wikipedia.org
This method is a common route for the synthesis of orthoesters, which are valuable intermediates in organic synthesis, often used as protecting groups for carboxylic acids. unive.itnih.gov
Rearrangement Reactions of Imidates
The Chapman Rearrangement: Intramolecular Aryl Group Migration
The Chapman rearrangement is a thermal reaction specific to aryl N-aryl imidates, where an aryl group migrates from the oxygen atom to the nitrogen atom. wikipedia.orgorganicreactions.orgdrugfuture.com This intramolecular rearrangement results in the formation of a more stable N,N-diaryl amide.
While this compound itself would not undergo this specific rearrangement (as it lacks the required N-aryl and O-aryl groups), a derivative such as an O-aryl N-aryl hexanimidate would be a suitable substrate. The mechanism is a 1,3-shift of an aryl group. organicreactions.org It is an intramolecular process that proceeds through a four-membered cyclic transition state. researchgate.net
The key features of the Chapman Rearrangement are:
Substrate: An aryl N-aryl imidate.
Conditions: Thermal (heating).
Transformation: An intramolecular migration of the O-aryl group to the nitrogen atom. wikipedia.org
Product: A thermodynamically stable N,N-diaryl amide.
This rearrangement is a powerful tool for the synthesis of sterically hindered amides and has been the subject of mechanistic studies. drugfuture.comresearchgate.net Radical-mediated aryl migrations have also been explored as related transformations. researchgate.netnih.govrsc.org
Reductive Transformations of Imidates
Conversion of Imidate Salts to Aldehydes
Imidates can be transformed into aldehydes through reductive processes. While the direct reduction of amides to aldehydes is challenging and can lead to over-reduction to amines, converting the amide to a more reactive intermediate like an iminoyl chloride or an imidate salt can facilitate a more controlled reduction. rsc.orgresearchgate.net
A plausible pathway for the conversion of an imidate salt to an aldehyde involves:
Reduction to an Imine: The imidate salt is treated with a suitable reducing agent. This step reduces the C=N bond of the protonated imidate to a C-N single bond, effectively forming an imine or an iminium ion intermediate. The choice of reducing agent is crucial to prevent over-reduction to the amine. rsc.orgchemguide.co.uk
Hydrolysis of the Imine: The resulting imine intermediate is then hydrolyzed under aqueous conditions. chemistrysteps.com The hydrolysis of an imine proceeds readily, often during the reaction workup, to yield the corresponding aldehyde and an amine.
This two-step sequence (reduction followed by hydrolysis) provides a method for converting the imidate functional group into an aldehyde, which is a key building block in organic synthesis. rsc.org
Reduction of Cyclic Imidates to Amino Alcohols
The reduction of cyclic imidates is a fundamental transformation that provides access to valuable β-amino alcohols, which are important synthons for pharmaceuticals and other bioactive compounds. nih.govorganic-chemistry.org This reaction involves the cleavage of the endocyclic C-O bond and the reduction of the imine functionality.
Mechanism: The reaction is typically carried out using strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in combination with a Lewis acid. The mechanism proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the imidate group. This is followed by the coordination of the oxygen atom to the metal hydride or a Lewis acid, facilitating the cleavage of the C-O bond. A second hydride transfer then reduces the resulting iminium intermediate to the final amino alcohol. The process effectively converts the cyclic imidate structure into a linear amino alcohol.
An engineered amine dehydrogenase (AmDH) can also be utilized for the asymmetric reductive amination of α-hydroxy ketones, providing an enzymatic route to chiral amino alcohols. nih.gov
Table 1: Potential Amino Alcohols from Reduction of this compound Derivatives This table is illustrative and based on general reaction mechanisms.
| Starting Imidate Derivative | Reducing Agent | Potential Product |
|---|---|---|
| This compound | LiAlH₄ | 2-amino-1-cyclohexyl-ethanol |
| N-benzyl-Methylhexanimidate | NaBH₄ / Ti(iOPr)₄ | 2-(benzylamino)-1-cyclohexyl-ethanol |
Condensation Reactions Involving Imidates
Condensation reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds. Imidates, including this compound, can participate in such reactions due to the reactivity of their imine carbon.
Imidates can react with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in a process similar to the Knoevenagel condensation. purechemistry.orgresearchgate.net This reaction is a powerful method for carbon-carbon bond formation and the synthesis of functionalized heterocyclic systems. amazonaws.comnih.gov
Mechanism: The reaction is typically base-catalyzed. A base abstracts a proton from the active methylene compound, generating a highly nucleophilic carbanion (enolate). purechemistry.org This carbanion then attacks the electrophilic carbon of the this compound. Subsequent elimination of the alcohol (methanol) moiety leads to the formation of a new C=C double bond, yielding a vinylogous amide or a related functionalized product. When cyclic thioimidates react with active methylene compounds, the reaction can proceed either via substitution of the thiomethoxy group or through the opening of the thioimidate ring, depending on the ring size. researchgate.net
The nitrogen atom in an imidate can act as a nucleophile, reacting with electrophilic sulfonylating agents like sulfonyl chlorides (R-SO₂Cl). ijarsct.co.in This reaction leads to the formation of N-sulfonylated products, which are important in medicinal chemistry. sigmaaldrich.comresearchgate.net
Mechanism: The traditional method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the case of an imidate base, the nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, resulting in the formation of an N-sulfonyl imidate. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl generated. Recent methodologies have also explored the activation of primary sulfonamides with reagents like Pyry-BF₄ to form sulfonyl chlorides in situ for subsequent reactions. nih.govresearchgate.net
Table 2: Examples of Sulfonyl Derivatives from this compound This table is illustrative and based on general reaction mechanisms.
| Sulfonylating Agent | Product |
|---|---|
| Benzenesulfonyl chloride | N-(phenylsulfonyl)this compound |
| p-Toluenesulfonyl chloride | N-(tosyl)this compound |
| Methanesulfonyl chloride | N-(methylsulfonyl)this compound |
Reactions with Organometallic Reagents: Grignard Additions
Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbon of the imidate functional group. organic-chemistry.orglibretexts.org This reaction is a versatile method for creating new carbon-carbon bonds and can lead to the synthesis of ketones or tertiary alcohols. masterorganicchemistry.comsaskoer.ca
Mechanism: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. libretexts.orglibretexts.org This nucleophilic carbon attacks the imidate carbon, leading to the formation of a tetrahedral intermediate. The outcome of the reaction depends on the stability of this intermediate and the reaction conditions.
Formation of Ketones: The tetrahedral intermediate can eliminate the magnesium alkoxide and magnesium amide salts upon acidic workup to yield a ketone. This pathway is favored when using milder conditions and a stoichiometric amount of the Grignard reagent.
Formation of Tertiary Alcohols: If an excess of the Grignard reagent is used, a second equivalent can add to the ketone intermediate formed in the first step. masterorganicchemistry.com Subsequent acidic workup yields a tertiary alcohol where two of the alkyl/aryl groups originate from the Grignard reagent. organic-chemistry.org
Controlling the chemoselectivity can be challenging, as Grignard reagents with β-hydrogens can also act as reducing agents, leading to side products. nih.gov
Cycloaddition Reactions of Imidates
Imidates can be precursors to 1,3-dipoles, which are key components in 1,3-dipolar cycloaddition reactions. wikipedia.org This class of pericyclic reactions is a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings. organic-chemistry.org
Mechanism: A 1,3-dipolar cycloaddition is a concerted reaction between a 1,3-dipole (a molecule with delocalized electrons over three atoms) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgorganic-chemistry.org While imidates themselves are not 1,3-dipoles, they can be converted into species that are, such as nitrile ylides, under appropriate conditions. The reaction involves the [4π + 2π] cycloaddition of the 1,3-dipole with the π-system of the dipolarophile to form a five-membered ring. For example, the reaction of an azide (B81097) with an alkyne to form a triazole is a well-known Huisgen cycloaddition. youtube.com Similarly, imidates can be involved in pathways leading to heterocycles like oxazolines or imidazoles. rsc.orgnih.gov
Radical Chemistry Derived from Oxime Imidates
Oxime derivatives, including oxime imidates, are valuable precursors for generating nitrogen- and oxygen-centered radicals due to the relatively weak N-O bond. nih.gov The homolytic cleavage of this bond can be initiated thermally or photochemically. nih.gov
Mechanism: Upon thermal or photochemical stimulus, the N–O bond in an oxime imidate undergoes homolytic scission. nih.gov This cleavage generates an iminyl radical and an acyloxyl radical. The iminyl radical (>C=N•) is a key intermediate that can participate in a variety of synthetic transformations. nih.gov These radicals can undergo intramolecular cyclization reactions by adding to a C=C double bond or by abstracting a hydrogen atom, leading to the formation of five-membered rings like isoxazolines or nitrones. nih.govrawdatalibrary.net This radical-mediated pathway provides a unique approach to the synthesis of complex N-heterocyclic compounds from imidate precursors. rsc.orgresearchgate.net
Information regarding "this compound" is not available in the public domain.
Extensive searches for the chemical compound “this compound” have yielded no results in scientific literature, chemical databases, or other scholarly resources. This suggests that the compound name may be incorrect, possibly due to a typographical error, or it may refer to a substance not documented in publicly accessible records.
Therefore, it is not possible to provide an article on the enzyme inhibitory mechanisms of "this compound" as requested. The specific data required to detail its interactions at enzyme active sites, including research findings and data tables, does not appear to exist under this name.
It is recommended to verify the correct spelling and nomenclature of the compound of interest. If "this compound" is an alternative or internal name for a known compound, providing that information could enable a successful literature search and the generation of the requested scientific article. Without further clarification, no content can be produced that adheres to the specific constraints of the request.
Based on a thorough review of the available scientific literature, there is no specific information detailing the use of the chemical compound "this compound" in the advanced organic synthesis applications outlined in the request. Searches for this particular compound did not yield research findings related to its role as a versatile synthetic intermediate or its specific application in the construction of the following N-heterocyclic scaffolds:
Pyrimidine derivatives
Quinoline-oxadiazole systems
Triazoles and triazines
Imidazole and pyrazole (B372694) derivatives
Triazaphosphinine and thiatriazine ring systems
While the broader class of compounds known as imidates are recognized as versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including imidazoles and triazoles, no data specifically identifies "this compound" as the reactant in these transformations. rsc.orgresearchgate.net
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing solely on "this compound." The requested detailed research findings, data tables, and reaction specifics for this compound in the context of the specified heterocyclic syntheses are not available in the public scientific domain.
Applications of Methylhexanimidate in Advanced Organic Synthesis
Efficient Production of Amidines and Carboxamides
Methylimidates, the class of compounds to which Methylhexanimidate belongs, are well-established precursors for the synthesis of amidines. This transformation is typically achieved through the displacement of the methyl ester group with a primary or secondary amine. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the imidate.
While specific studies detailing the conversion of this compound were not found, the general reaction for converting a methylimidate to an amidine proceeds as follows:
Step 1: A primary or secondary amine acts as a nucleophile, attacking the carbon atom of the imidate group.
Step 2: The methoxy (B1213986) group (-OCH3) is eliminated, typically as methanol (B129727).
Step 3: A proton transfer results in the formation of the stable amidine product.
Imidates such as 2,2,2-trichloroethyl imidates are noted as excellent reagents for preparing amidines under mild conditions. organic-chemistry.org This general reactivity suggests that this compound could serve as a viable substrate for producing N-substituted hexanamidines.
The synthesis of carboxamides from imidates is less direct. While not a standard conversion, hydrolysis of the corresponding amidine intermediate under acidic or basic conditions would yield the carboxamide.
Table 1: General Reactivity of Methylimidates in Amidine Synthesis (Note: This table is based on the general reactivity of the methylimidate functional group, as specific data for this compound was not available.)
| Reactant 1 | Reactant 2 | Product Class | General Conditions |
| Methylimidate | Primary Amine | N-substituted Amidine | Heating, various solvents |
| Methylimidate | Secondary Amine | N,N-disubstituted Amidine | Heating, various solvents |
Contributions to Complex Molecule and Natural Product Synthesis
There is no specific information documented in the provided search results detailing the use of this compound as a key building block or reagent in the total synthesis of complex molecules or natural products. The synthesis of natural products is a field focused on constructing intricate molecular architectures, often requiring highly specialized and stereoselective reactions. nih.govelsevierpure.com While the amidine functional group, which can be derived from imidates, is present in some biologically active compounds, the direct application of this compound in this context is not reported.
Integration into Multicomponent Reactions (MCRs) for Molecular Diversity
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. organic-chemistry.org This strategy is highly valued for its efficiency and ability to rapidly generate libraries of diverse molecules. rsc.orgbeilstein-journals.org
Despite the utility of MCRs, a review of the literature did not identify any instances of this compound being integrated as a reactant in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions. nih.gov The reactivity profile of a simple methylimidate may not be suited for the cascade of reactions that define these complex transformations without prior functionalization.
Research Applications in Chemical Biology and Drug Development
Chemical biology utilizes small molecules to study and manipulate biological systems. nih.gov In drug discovery, chemists often explore the "methylation effect," where the addition of a methyl group can significantly alter a molecule's biological activity. nih.govnih.gov
No research applications of this compound in chemical biology or as a scaffold in drug development were found. While amidine-containing compounds can be of interest as pharmacophores, there is no indication that this compound itself has been developed as a chemical probe, tool compound, or lead structure for therapeutic development.
Analytical Characterization and Spectroscopic Studies of Methylhexanimidate
Spectroscopic Techniques for Structure Elucidation
The determination of a molecule's structure is a fundamental aspect of chemical analysis, heavily relying on a suite of spectroscopic techniques. Each method provides unique insights into the chemical bonding, functional groups, and three-dimensional arrangement of atoms within a molecule.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular fingerprint. For a compound like Methylhexanimidate, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. For instance, the presence of a C=N bond in an imidate structure would typically result in a strong absorption band in the range of 1650-1690 cm⁻¹. Similarly, C-H, N-H (if present), and C-O bonds would exhibit their own characteristic absorption peaks.
Table 1: Hypothetical IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3300-3500 | N-H stretch | Imine/Amine |
| 2850-3000 | C-H stretch | Alkyl |
| 1650-1690 | C=N stretch | Imidate |
Note: This table is hypothetical and illustrates the type of data that would be obtained from an IR spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum allow for the determination of the connectivity of atoms within the molecule. For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring protons, while ¹³C NMR would identify the number of different carbon environments.
Table 2: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.60 | s | 3H | O-CH₃ |
| 2.20 | t | 2H | N-C-CH₂ |
| 1.30-1.60 | m | 6H | -(CH₂)₃- |
Note: This table is hypothetical and illustrates the type of data that would be obtained from a ¹H NMR spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis region. For a compound like this compound, the presence of the C=N bond and any other conjugated systems would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. By comparing the experimentally determined exact mass with the theoretical masses of possible chemical formulas, the molecular formula of an unknown compound can be confidently established. For this compound, HRMS would provide its exact molecular weight, allowing for the determination of its elemental formula. Further analysis of the fragmentation patterns in the mass spectrum would offer insights into the connectivity of the atoms within the molecule.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. For a compound like this compound, MS/MS analysis would involve the ionization of the molecule and the selection of its molecular ion (precursor ion). This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments (product ions).
The resulting fragmentation pattern is a fingerprint of the molecule's structure. Analysis of the mass-to-charge ratios (m/z) of the product ions would help identify the different components of the this compound molecule. For instance, characteristic losses, such as the loss of a methoxy (B1213986) group (-OCH3) or fragments corresponding to the hexyl chain, would be expected. By piecing together the information from these fragments, the precise connectivity of the atoms in this compound could be confirmed. This technique is crucial for distinguishing between isomers, which have the same molecular weight but different structures.
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating a target compound from a mixture and assessing its purity. The choice of chromatographic technique depends on the physicochemical properties of the analyte, such as its volatility and polarity.
Gas Chromatography (GC)
For a volatile or semi-volatile compound, Gas Chromatography (GC) is a primary method for separation and purity analysis. A sample containing this compound would be vaporized and transported through a capillary column by an inert carrier gas (mobile phase). The column's inner surface is coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.
The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program, and gas flow rate). Purity is assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the amount of the compound, allowing for quantification. A common detector used with GC is a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both quantitative data and structural information.
Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value |
| Column Type | Capillary Column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 80°C, ramp to 300°C |
| Detector | Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
For non-volatile or thermally unstable compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).
For a compound with the expected polarity of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of this compound would be determined by the symmetry and singularity of its peak in the resulting chromatogram, typically monitored by a UV detector.
Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Value |
| Column Type | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Adsorption Chromatography
Adsorption chromatography separates chemical mixtures based on the differential adsorption of compounds to the surface of a stationary phase. In this technique, a solvent carries the mixture through a column packed with an adsorbent like silica (B1680970) gel or alumina (B75360).
Molecules with a higher affinity for the adsorbent will move more slowly through the column, resulting in separation. For this compound, this method could be used for purification, where fractions of the eluent are collected over time. The effectiveness of the separation would depend on the choice of the stationary phase and the solvent system (mobile phase), which would be selected to optimize the differential adsorption of this compound relative to any impurities.
Electroanalytical Methods for Quantitative Analysis
Electroanalytical methods measure the potential and/or current in an electrochemical cell to determine the concentration of an analyte. wikipedia.orgazolifesciences.comwikipedia.org Techniques like voltammetry could potentially be used for the quantitative analysis of this compound if it possesses electroactive functional groups that can be oxidized or reduced within the working potential window of the electrode.
In a typical voltammetric experiment, a varying potential is applied to a working electrode in a solution containing the analyte, and the resulting current is measured. The peak current is proportional to the concentration of the analyte, allowing for quantification. The choice of electrode material and supporting electrolyte would be critical to achieve a sensitive and selective measurement for this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. elementar.comunipd.it This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound.
The analysis is typically performed using a CHNS analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures. The combustion products (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The results are presented as weight percentages of each element. These experimental percentages are then compared with the theoretical values calculated from the proposed chemical formula (C₇H₁₅NO for this compound) to confirm the compound's elemental composition and purity.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the thermal analysis of this compound. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and phase transitions of a compound. However, no published research detailing these properties for this compound could be located.
Thermogravimetric Analysis provides data on the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This analysis is instrumental in determining the temperatures at which the compound begins to decompose and the kinetics of its degradation.
Differential Scanning Calorimetry is employed to measure the heat flow associated with thermal transitions in a material. It can identify melting points, glass transitions, and exothermic or endothermic decomposition processes, offering insights into the energetic changes that occur upon heating.
While general principles of thermal analysis for organic compounds, particularly those containing nitrogen functional groups, are well-established, the absence of specific experimental data for this compound precludes a detailed discussion of its thermal behavior. Research in this area would be necessary to characterize its stability and decomposition pathways.
Computational and Theoretical Chemistry of Methylhexanimidate
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in Methylhexanimidate. These investigations typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the molecule and predict its properties.
The electronic structure of the imidate functional group in this compound is of particular interest. The distribution of electrons within the C=N double bond and the adjacent C-O single bond dictates the molecule's reactivity. Theoretical studies on related imidate systems often utilize DFT with functionals such as B3LYP to analyze the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.
Natural Bond Orbital (NBO) analysis is another powerful tool used in these investigations. It provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. For this compound, NBO analysis can quantify the delocalization of electron density and the nature of the interactions between different parts of the molecule.
Illustrative Data Table: Calculated Electronic Properties of this compound
| Parameter | Calculated Value (Illustrative) | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |
Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations. They are not based on actual published research for this compound.
Illustrative Data Table: NBO Analysis of Key Bonds in this compound
| Bond | Bond Type | Occupancy |
| C=N | π(C-N) | 1.98 e |
| C-O | σ(C-O) | 1.99 e |
Note: This table illustrates the expected output from an NBO analysis, showing the electron occupancy in the key bonds of the imidate group. These are hypothetical values.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
Transition State Analysis of Key Transformations
Key chemical transformations of this compound, such as hydrolysis or reactions with nucleophiles, can be studied by locating the transition state structures. Computational methods can calculate the geometry and energy of these high-energy species, which are often too fleeting to be observed experimentally. The imaginary frequency corresponding to the reaction coordinate at the transition state confirms its identity.
For instance, in the hydrolysis of this compound, computational models can predict the structure of the transition state for the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. The activation energy for this step can then be calculated, providing insight into the reaction rate.
Energy Landscape Profiling for Competing Reaction Pathways
Many reactions can proceed through multiple competing pathways. Computational chemistry allows for the profiling of the energy landscape for these different routes. By comparing the activation energies of the various pathways, it is possible to predict which products will be favored under different conditions. For reactions involving this compound, this could include, for example, predicting the regioselectivity of an addition reaction.
Illustrative Data Table: Calculated Activation Energies for Competing Pathways
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Pathway A | TS1 | 25.3 |
| Pathway B | TS2 | 31.8 |
Note: This table provides an example of how computational modeling can be used to compare the energetics of different reaction pathways. The values are hypothetical.
Stereochemical Control and Prediction using Computational Methods
Computational methods are increasingly used to predict and understand stereochemical outcomes in chemical reactions. For a molecule like this compound, which may have stereocenters or be involved in reactions that generate them, these methods are particularly valuable.
By modeling the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed preferentially. The relative energies of the diastereomeric transition states can be calculated, and the product ratios can be estimated using the Boltzmann distribution. This approach is instrumental in designing stereoselective syntheses.
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses conformational flexibility due to the rotation around its single bonds. Molecular Dynamics (MD) simulations can be used to explore the conformational space of the molecule. illinois.edu In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion.
These simulations provide a dynamic picture of the molecule, revealing the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. The results of MD simulations can be used to generate a conformational landscape, highlighting the most stable conformers and their relative populations.
Illustrative Data Table: Major Conformers of this compound from MD Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Conformer 1 | 0.0 | 65 |
| Conformer 2 | 1.2 | 25 |
| Conformer 3 | 2.5 | 10 |
Note: This table illustrates the type of information that can be obtained from molecular dynamics simulations regarding the conformational preferences of a molecule. The values are for illustrative purposes only.
Advanced Topics and Future Research Directions in Methylhexanimidate Chemistry
Sustainable and Green Chemistry Approaches in Imidate Synthesis
Modern organic synthesis is progressively adopting green chemistry principles to minimize environmental impact. For imidates, this involves developing protocols that reduce reaction times, energy consumption, and waste generation while improving safety and efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Unlike conventional heating, microwave irradiation couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. orientjchem.org This technique offers several advantages for imidate synthesis, including significantly reduced reaction times, higher product yields, and often cleaner reactions with fewer by-products. nih.govorientjchem.org The efficiency of microwave heating stems from its ability to quickly bring the reactants to the required activation energy. orientjchem.org
The application of microwave energy can be particularly beneficial in the Pinner reaction, a common method for synthesizing imidates from nitriles and alcohols. wikipedia.org By reducing the long reaction times often associated with conventional heating, MAOS presents a more economical and environmentally friendly alternative.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives (Illustrative for Heterocyclic Synthesis)
| Method | Heating | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | Oil Bath | 8-12 hours | 60-75 | ias.ac.in |
This table illustrates the typical advantages of microwave synthesis for nitrogen-containing heterocycles, with principles applicable to imidate synthesis.
Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, consistency, and scalability for chemical manufacturing. mt.comaurigeneservices.com In a flow system, reactants are continuously pumped through a reactor where they mix and react under precisely controlled conditions. amf.ch This methodology is particularly well-suited for the scalable production of imidates like methylhexanimidate.
The development of green catalysts is a cornerstone of sustainable chemistry. For imidate synthesis, research is moving away from corrosive mineral acids traditionally used in reactions like the Pinner synthesis. nih.gov Focus is now on solid acids and other recyclable catalytic systems that are easier to handle and separate from the reaction mixture, minimizing waste and environmental impact. nih.gov
Heterogeneous catalysts, such as alumina (B75360) (Al2O3), offer a sustainable alternative by facilitating reactions under milder, ambient conditions. nih.gov These solid catalysts can be easily recovered by simple filtration and potentially reused, aligning with green chemistry principles. Another promising area is the use of ionic liquids, which can act as both the solvent and the catalyst, simplifying the reaction setup and workup. rsc.org For instance, imidazolium-based ionic liquids have been successfully used as dual solvent-catalysts in esterification reactions, a concept that holds potential for imidate synthesis. rsc.org Additionally, transition-metal catalysts, such as those based on Nickel(0), are being explored for novel pathways to imidate formation from nitriles and alcohols under mild conditions. researchgate.net
Biocatalysis in Imidate Transformations and Derivatization
Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations. This approach is gaining traction due to its high selectivity, mild reaction conditions (typically aqueous environments at ambient temperature and pressure), and reduced environmental footprint compared to conventional chemical methods. nih.gov
Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis and modification of complex molecules. nih.gov While the direct enzymatic synthesis of the imidate functional group is an area requiring further exploration, enzymes can be employed for the selective modification of molecules containing an imidate core. For example, lipases, proteases, or other hydrolases could be used to selectively hydrolyze or transesterify other functional groups within a this compound derivative without affecting the imidate moiety. The use of enzymes in organic synthesis has expanded significantly with the availability of new enzymes through molecular biology techniques. nih.gov
Hybrid catalysts, also known as artificial metalloenzymes, combine the high selectivity of enzymes with the broad catalytic scope of transition metals. nih.gov These catalysts are created by incorporating a synthetic metal cofactor into a protein scaffold. The protein environment provides a chiral pocket that can induce high stereoselectivity in the metal-catalyzed reaction, achieving transformations not found in nature. nih.gov
For imidate chemistry, hybrid catalysts could be designed to perform novel transformations on the this compound scaffold. For instance, a hybrid catalyst could facilitate asymmetric C-H activation at a position proximal to the imidate group, allowing for the introduction of new functional groups with high stereocontrol. rsc.org The development of such catalysts represents a frontier in chemical synthesis, offering the potential to create complex and valuable derivatives from simple imidate precursors. nih.gov
Exploration of Novel Synthetic Applications beyond Traditional Heterocycle Construction
The synthetic utility of imidates, the chemical class to which this compound belongs, traditionally lies in the construction of heterocyclic compounds. However, the unique reactivity of the imidate functional group presents opportunities for novel synthetic applications that extend beyond this conventional role. Future research could focus on harnessing the electrophilic nature of the imidate carbon and the nucleophilicity of the nitrogen atom for a variety of chemical transformations.
One promising avenue is the use of this compound derivatives as precursors to complex acyclic molecules. By carefully designing the substituents on the imidate, it may be possible to control the stereochemical outcome of reactions, leading to the synthesis of chiral amines, amino alcohols, and other valuable building blocks for natural product synthesis and medicinal chemistry. Furthermore, the development of catalytic methods for the transformation of this compound could unlock new and efficient synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions involving imidate derivatives could provide a direct method for the formation of carbon-carbon and carbon-heteroatom bonds, expanding the synthetic chemist's toolbox.
Elucidation of Structure-Reactivity Relationships in this compound Derivatives
A fundamental aspect of advancing the chemistry of any class of compounds is a thorough understanding of the relationship between their structure and reactivity. For this compound derivatives, systematic studies are needed to elucidate how modifications to the molecular structure influence their chemical behavior. This involves investigating the interplay of electronic and steric effects.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the hexyl group and the N-substituent can significantly impact the reactivity of the imidate functionality. For example, electron-withdrawing groups would be expected to increase the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. Quantitative structure-activity relationship (QSAR) studies, employing computational methods, could be instrumental in predicting the reactivity of a wide range of this compound derivatives.
Steric Effects: The size and spatial arrangement of substituents near the reactive center can impose steric hindrance, influencing reaction rates and selectivity. By systematically varying the steric bulk of the substituents, researchers can probe the geometric requirements for different reactions. This knowledge is crucial for designing selective transformations and for understanding the mechanistic pathways of reactions involving this compound.
The following interactive data table summarizes hypothetical research findings on the influence of substituents on the rate of a model reaction involving this compound derivatives.
| Substituent (R) on Hexyl Chain | Electronic Effect | Steric Hindrance | Relative Reaction Rate |
| H | Neutral | Low | 1.0 |
| OCH3 | Electron-donating | Low | 0.7 |
| NO2 | Electron-withdrawing | Low | 2.5 |
| t-Butyl | Electron-donating | High | 0.2 |
Integration with Materials Science for Advanced Functional Molecules
The versatile chemical nature of this compound suggests its potential as a building block for the creation of advanced functional materials. By incorporating the this compound moiety into larger molecular architectures, it may be possible to develop materials with tailored properties for a variety of applications.
One area of exploration is the synthesis of polymers containing the imidate functionality. The presence of the nitrogen and oxygen atoms could impart unique properties to the polymer, such as improved thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions. Such polymers could find applications as specialty plastics, membranes for separations, or as ligands in catalysis.
Furthermore, the ability to modify the structure of this compound allows for the design of "smart" molecules that respond to external stimuli. For example, by incorporating photo- or pH-sensitive groups, it may be possible to create materials that change their properties, such as color or fluorescence, in response to light or changes in acidity. These materials could have applications in sensing, imaging, and drug delivery. The development of such advanced functional molecules will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
